molecular formula C11H12O2 B8794579 1-Phenyl-2-propenyl acetate CAS No. 7217-71-2

1-Phenyl-2-propenyl acetate

Cat. No. B8794579
Key on ui cas rn: 7217-71-2
M. Wt: 176.21 g/mol
InChI Key: WAUKBOOEPYNAGU-UHFFFAOYSA-N
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Patent
US07781529B2

Procedure details

A second 12 L flask equipped with mechanical stirrer, condensor, and thermocouple was charged with 761.0 g (13.56 mol) KOH (potassium hydroxide), 3.5 L (86.6 mol) of MeOH (methanol), 1.1 L (58.38 mol) of water, and 703 g of vinylbenzyl acetate from the previous step producing a dark red-colored solution. The reaction was heated to reflux and followed by TLC, which indicated that the reaction was complete after 1 hour. The reaction mixture was cooled to room temperature and extracted twice with 4 L of diethyl ether. The ether layer was then washed with three times with 4 L of aqueous sodium chloride, then two times with 4 L of water. The ether layer was dried with MgSO4 (magnesium sulfate) and filtered. Ether was removed from the filtrate under reduced pressure to give a brown oil. (487.0 g, 91% yield) (94% overall). 1H NMR (DMSO-d6): δ 7.35 (m, 4H, aromatic), δ 6.70 (m, 1H, vinyl), δ 5.75 (d, 1H, vinyl), δ 5.25 (d, 1H, vinyl), δ 4.65 (d, 2H, benzyl).
Name
Quantity
761 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
703 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].CO.O.C([O:9][CH:10]([CH:17]=[CH2:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=O)C>>[CH:17]([CH:10]([OH:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH2:18] |f:0.1|

Inputs

Step One
Name
Quantity
761 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.5 L
Type
reactant
Smiles
CO
Name
Quantity
1.1 L
Type
reactant
Smiles
O
Name
Quantity
703 g
Type
reactant
Smiles
C(C)(=O)OC(C1=CC=CC=C1)C=C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A second 12 L flask equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
producing a dark red-colored solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 4 L of diethyl ether
WASH
Type
WASH
Details
The ether layer was then washed with three times with 4 L of aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with MgSO4 (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Ether was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=C)C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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